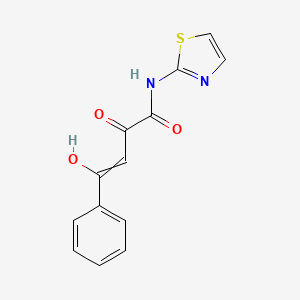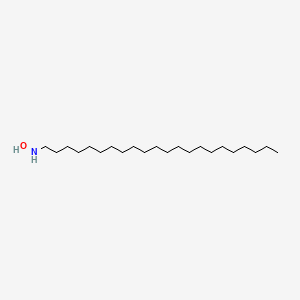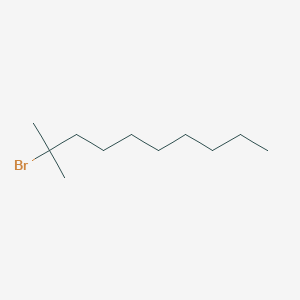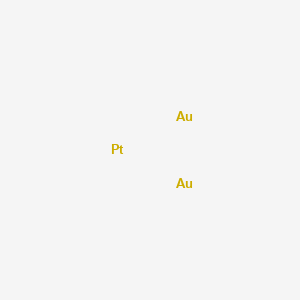
Gold;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold and platinum are two noble metals that have been extensively studied for their unique properties and applications. When combined, the resulting compound, gold-platinum, exhibits remarkable characteristics that make it valuable in various fields, including catalysis, medicine, and materials science. This article delves into the synthesis, reactions, applications, and mechanisms of action of the gold-platinum compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gold-platinum compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and laser ablation. One common method involves the reduction of gold and platinum salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the size and morphology of the resulting nanoparticles .
Industrial Production Methods
In industrial settings, gold-platinum nanoparticles are often produced using laser ablation techniques. This method involves the use of high-power lasers to ablate bulk gold and platinum metals in a liquid medium, resulting in the formation of colloidal nanoparticles. The choice of laser parameters, such as pulse duration and repetition rate, significantly affects the productivity and quality of the nanoparticles .
Análisis De Reacciones Químicas
Types of Reactions
Gold-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often catalyzed by the unique properties of the gold and platinum atoms.
Common Reagents and Conditions
Common reagents used in the reactions of gold-platinum compounds include hydrogen peroxide, sodium borohydride, and various organic ligands. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of gold-platinum compounds depend on the specific reagents and conditions used. For example, oxidation reactions may yield gold-platinum oxides, while reduction reactions can produce metallic gold-platinum nanoparticles .
Aplicaciones Científicas De Investigación
Gold-platinum compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which gold-platinum compounds exert their effects varies depending on the application. In catalysis, the gold and platinum atoms provide active sites for the adsorption and activation of reactant molecules, facilitating the desired chemical transformations . In medicine, gold-platinum compounds can interact with cellular components, such as proteins and DNA, leading to the inhibition of tumor growth and the induction of apoptosis .
Comparación Con Compuestos Similares
Gold-platinum compounds are unique due to the synergistic effects of the two metals. Compared to other noble metal compounds, such as gold or platinum alone, gold-platinum compounds often exhibit enhanced catalytic activity and stability . Similar compounds include:
Gold-silver: Known for their antimicrobial properties.
Platinum-palladium: Used in catalytic converters and hydrogenation reactions.
Gold-copper: Employed in electronics and materials science.
Propiedades
Número CAS |
341996-22-3 |
|---|---|
Fórmula molecular |
Au2Pt |
Peso molecular |
589.02 g/mol |
Nombre IUPAC |
gold;platinum |
InChI |
InChI=1S/2Au.Pt |
Clave InChI |
MIUNWIRUAYBWRZ-UHFFFAOYSA-N |
SMILES canónico |
[Pt].[Au].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
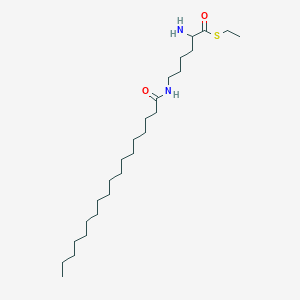
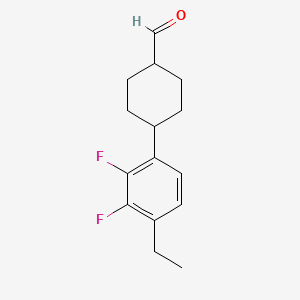
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
